Lercanidipine Impurity A Lercanidipine Impurity A
Brand Name: Vulcanchem
CAS No.: 74936-74-6
VCID: VC0193114
InChI: InChI=1S/C19H22N2O6/c1-5-10(2)27-19(24)16-12(4)20-11(3)15(18(22)23)17(16)13-7-6-8-14(9-13)21(25)26/h6-10,17,20H,5H2,1-4H3,(H,22,23)
SMILES:
Molecular Formula: C19H22N2O6
Molecular Weight: 374.4 g/mol

Lercanidipine Impurity A

CAS No.: 74936-74-6

Cat. No.: VC0193114

Molecular Formula: C19H22N2O6

Molecular Weight: 374.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Lercanidipine Impurity A - 74936-74-6

Specification

CAS No. 74936-74-6
Molecular Formula C19H22N2O6
Molecular Weight 374.4 g/mol
IUPAC Name 5-butan-2-yloxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid
Standard InChI InChI=1S/C19H22N2O6/c1-5-10(2)27-19(24)16-12(4)20-11(3)15(18(22)23)17(16)13-7-6-8-14(9-13)21(25)26/h6-10,17,20H,5H2,1-4H3,(H,22,23)
Standard InChI Key SDBFEXFBUQTLEU-UHFFFAOYSA-N
Canonical SMILES CCC(C)OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O)C)C

Introduction

Chemical Identity and Structural Characteristics

Lercanidipine Impurity A, chemically known as 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 1-methylpropyl ester, is a key synthetic impurity associated with lercanidipine hydrochloride manufacturing and stability processes . This compound is also recognized by the alternative nomenclature 5-butan-2-yloxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid .

Structural Properties

The compound features a dihydropyridine core with specific functional groups that contribute to its chemical behavior and analytical profile:

  • A nitrophenyl substituent at the 4-position

  • Methyl groups at the 2 and 6 positions

  • A carboxylic acid group at the 3-position

  • A sec-butyl ester group at the 5-position

Physical and Chemical Properties

PropertySpecificationReference
Molecular FormulaC19H22N2O6
Molecular Weight374.4 g/mol
CAS Number74936-74-6
Physical StateNot specifically documented in literature-
Solubility ProfileSoluble in common organic solvents (specific solubility parameters not documented)-

Analytical Methods for Detection and Quantification

The accurate detection and quantification of Lercanidipine Impurity A requires validated analytical methodologies with high specificity, precision, and accuracy. Several analytical approaches have been developed and validated for this purpose.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC represents the predominant analytical technique for the detection and quantification of Lercanidipine Impurity A in pharmaceutical formulations. Several validated methods have been documented in scientific literature.

Reverse Phase HPLC Method

A validated reverse phase HPLC method utilizing an Inertsil ODS 3V column (150 × 4.6 mm, C18) employs a mobile phase comprising 0.1% Trifluoroacetic Acid (TFA) and Acetonitrile in a 50:50 (v/v) ratio . The detection is performed at 225 nm with a flow rate of 1.0 ml/min at 30°C column temperature. This method effectively separates Lercanidipine Impurity A with a retention time of approximately 4.0 minutes, while Lercanidipine elutes at approximately 5.6 minutes .

Stability-Indicating HPLC Method

A stability-indicating HPLC method has been developed using a Symmetry C18 Column (250 mm × 4.6 mm, 5 μm) with a mobile phase consisting of Dihydrogen Orthophosphate Buffer, Methanol, and Acetonitrile in a 40:40:20 ratio and UV detection at 256 nm . This method demonstrates excellent specificity for Lercanidipine and its impurities under various degradation conditions.

Rapid HPLC Method

A fast, stability-indicating liquid chromatography method has been developed utilizing gradient elution with a potassium dihydrogen phosphate buffer (pH 3.5, 0.01 M) and acetonitrile, with UV detection at 220 nm . This method offers a shorter run time of 10 minutes and maintains solution stability for at least 48 hours, enabling higher sample throughput with reduced analytical costs.

Method Validation Parameters

The analytical methods for Lercanidipine Impurity A detection have undergone rigorous validation according to International Conference on Harmonization (ICH) guidelines. Key validation parameters include:

Validation ParameterTypical ResultsAcceptance Criteria
Linearity Range50-250 μg/mlNot applicable
Correlation Coefficient>0.999≥0.995
Recovery98-101.4%98.0-102.0%
Precision (%RSD)<2.3%≤2.0%
Limit of Detection (LOD)50 ng/mlNot applicable
Limit of Quantitation (LOQ)500 ng/mlNot applicable
RobustnessMethod remains stable with deliberate variations in flow rate, column temperature, and mobile phase compositionMethod should remain unaffected by deliberate variations

The validation data demonstrates that these methods are suitable for the intended purpose of detecting and quantifying Lercanidipine Impurity A in pharmaceutical formulations .

Chemical Reactivity and Stability Profile

Understanding the chemical reactivity and stability characteristics of Lercanidipine Impurity A is essential for predicting its behavior under various conditions and for developing effective control strategies.

Oxidation Susceptibility

The dihydropyridine core and the nitrophenyl substituent in Lercanidipine Impurity A exhibit susceptibility to oxidation reactions. The nitro group can undergo oxidation with common oxidizing agents including potassium permanganate and hydrogen peroxide. These oxidation reactions contribute to the formation of degradation products during stability testing and can impact the shelf-life of lercanidipine formulations.

Hydrolytic Stability

The ester functionality in Lercanidipine Impurity A is susceptible to hydrolysis under both acidic and basic conditions, potentially forming carboxylic acid derivatives. Stability studies have revealed significant degradation under hydrolytic conditions as shown in the following data:

Stress ConditionInitial Concentration (%)Final Concentration (%)Major Degradation Product (%)
Acid Hydrolysis10087.165.1 (unidentified)
Base Hydrolysis10093.223.7 (unidentified)
Oxidative Degradation10074.1623.58 (unidentified)
Thermal Degradation10083.415.52 (unidentified)

These stability data highlight the vulnerability of lercanidipine to various degradation pathways, with oxidative degradation causing the most significant decomposition.

Pharmacological Significance

While Lercanidipine Impurity A is primarily monitored for quality control purposes, understanding its potential pharmacological properties provides valuable insights into its safety profile and possible biological activities.

Structure-Activity Relationship Considerations

The pharmacological activity of dihydropyridine derivatives is heavily influenced by their molecular structure. The presence of the dihydropyridine core is essential for calcium channel blocking activity, while substituents at different positions modify potency, selectivity, and pharmacokinetic properties. The nitrophenyl group at position 4 and the specific ester substituents in Lercanidipine Impurity A likely influence its binding characteristics and potential biological activity.

Applications in Pharmaceutical Quality Control

Lercanidipine Impurity A serves critical functions in pharmaceutical development, manufacturing, and quality assurance processes.

Reference Standard Applications

Analytical Challenges and Solutions

The accurate detection and quantification of Lercanidipine Impurity A present specific analytical challenges that have been addressed through methodological innovations.

Chromatographic Resolution Challenges

Achieving adequate chromatographic resolution between Lercanidipine and its impurities, including Impurity A, requires careful optimization of separation conditions. Challenges include:

  • Similar physicochemical properties between the parent compound and impurities

  • Potential co-elution of multiple impurities

  • Matrix effects from formulation excipients

These challenges have been addressed through the development of optimized mobile phase compositions, column selection, and detection parameters as described in the validated analytical methods .

Stability-Indicating Method Development

Developing stability-indicating methods capable of resolving Lercanidipine Impurity A from other degradation products formed under stress conditions presents additional complexity. The validated stability-indicating methods incorporate:

  • Gradient elution programs to enhance separation of multiple degradation products

  • Optimal pH conditions to maintain peak shape and resolution

  • Selective detection wavelengths to maximize sensitivity and specificity

  • Robust validation to ensure method reliability under various conditions

These methodological approaches ensure accurate quantification of Lercanidipine Impurity A even in complex matrices containing multiple degradation products .

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